2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid
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Overview
Description
2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid is a chemical compound that features a pyridine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyridine Ring:
Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced through an etherification reaction, where the pyridine ring is reacted with a suitable acetic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Interacting with Cellular Pathways: Affecting various biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
2-((6-Trifluoromethyl)pyridin-2-yl)oxy)acetic acid: Similar structure but lacks the methyl group.
2-((4-Methyl-6-trifluoromethyl)pyridin-2-yl)oxy)acetic acid: Similar structure with different substitution pattern.
Uniqueness
2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-5-2-6(9(10,11)12)3-7(13-5)16-4-8(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
ZCRQJLXZUXCMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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